![molecular formula C6H14ClFN2 B13517511 rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring and a hydrazine group, making it a unique and interesting molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atom at the desired position.
Hydrazine Introduction: The fluorinated cyclohexanone is then reacted with hydrazine to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to changes in their function. The fluorine atom may also influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-[(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride: Similar in structure but with an amine group instead of a hydrazine group.
rac-[(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride: Contains a phenoxy group in addition to the fluorine and amine groups.
Uniqueness
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H14ClFN2 |
|---|---|
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
[(1R,2S)-2-fluorocyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
WLHSOPRBMRXRKG-RIHPBJNCSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)NN)F.Cl |
Kanonische SMILES |
C1CCC(C(C1)NN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
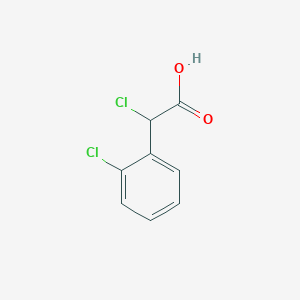
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
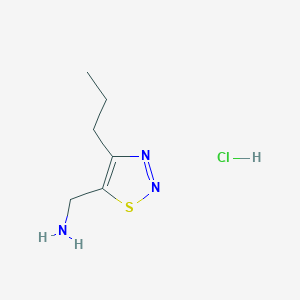
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
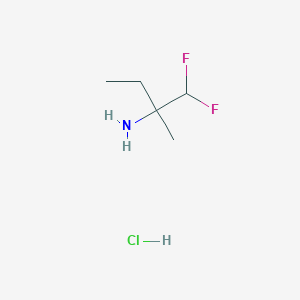
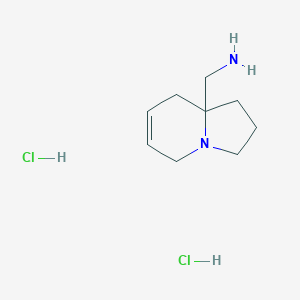
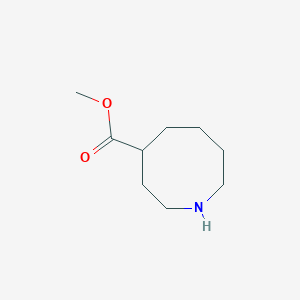
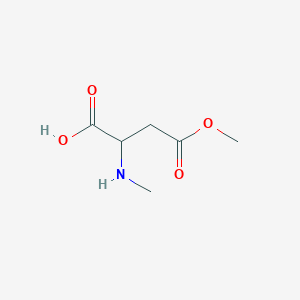
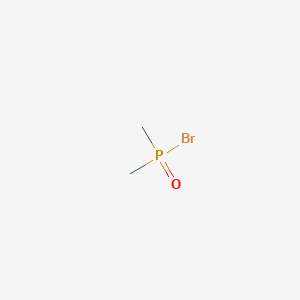
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
